molecular formula C18H17N3O4 B4611523 3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B4611523
M. Wt: 339.3 g/mol
InChI Key: SVTGYCGQIYFXCB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Novel Heterocyclic Compounds Synthesis : Research indicates efforts towards synthesizing new heterocyclic compounds derived from structures similar to the compound . These efforts aim at creating agents with potential anti-inflammatory and analgesic properties, highlighting a methodical approach towards drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial and Antibacterial Potentials : Another study synthesized pyrimidine linked heterocyclics evaluating their insecticidal and antibacterial potential, demonstrating the compound's relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

  • Cancer Research : The discovery of derivatives showing selective inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression, signifies the compound's potential in oncology, especially in creating more effective anticancer drugs (Zhou et al., 2008).

  • Aggregation Enhanced Emission : Studies into compounds showing aggregation enhanced emission (AEE) properties open up research avenues in material sciences, particularly in developing new materials for optical and electronic applications (Srivastava et al., 2017).

  • Biological Activity Analysis : The synthesis of benzimidazol-2-yl and phenyl pyrido pyrimidin-4-amine derivatives for evaluating antibacterial and in vitro antioxidant activities underscores the compound's utility in discovering new biological active agents (Maheswaran et al., 2012).

Properties

IUPAC Name

3,4-dimethoxy-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-6-7-21-16(8-11)19-10-13(18(21)23)20-17(22)12-4-5-14(24-2)15(9-12)25-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTGYCGQIYFXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.